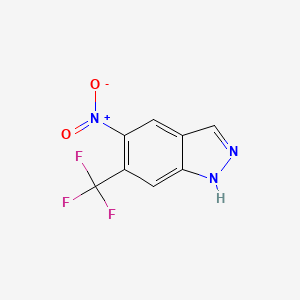

5-nitro-6-(trifluoromethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-6-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-6-4(3-12-13-6)1-7(5)14(15)16/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSUOQSOZAAODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Nitro 6 Trifluoromethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No specific data found for 5-nitro-6-(trifluoromethyl)-1H-indazole.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Proton Environment Characterization

Specific ¹H-NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons of this compound, are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Skeleton Elucidation

Specific ¹³C-NMR data, including chemical shifts for the carbons in the indazole ring and the trifluoromethyl group, could not be retrieved.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy for Trifluoromethyl Group Confirmation

The characteristic chemical shift for the -CF₃ group in this compound is not documented in the available resources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Correlational data from 2D NMR experiments (COSY, HSQC, HMBC) for establishing the precise connectivity within the this compound molecule are unavailable.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

No mass spectrometry data, including fragmentation patterns, were found for this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

Precise mass measurement data from HRMS to confirm the elemental composition and molecular formula of this compound could not be located.

Elucidation of Fragmentation Pathways

The fragmentation pathways of this compound under mass spectrometry conditions, typically involving techniques like collision-induced dissociation (CID), can be predicted based on the established fragmentation patterns of related nitroaromatic and trifluoromethyl-substituted heterocyclic compounds. While specific experimental data for this exact molecule is not extensively published, a plausible fragmentation scheme can be proposed.

Upon ionization, the molecular ion (M+) would be expected. The fragmentation is likely initiated by the characteristic behavior of the nitro group and the trifluoromethyl group, which are the most labile substituents on the indazole core.

Key Predicted Fragmentation Steps:

Loss of Nitro Group: A common pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or related fragments. This can occur through the loss of a neutral NO₂ radical, leading to a fragment ion at [M - 46]⁺, or through the loss of NO followed by CO. Another possibility is the loss of HNO₂, particularly in the negative ion mode. nih.gov

Loss of Trifluoromethyl Group: The CF₃ group can be lost as a CF₃ radical, resulting in a fragment at [M - 69]⁺. The stability of the resulting cation would influence the prominence of this fragmentation route.

Ring Cleavage: Subsequent fragmentation would likely involve the cleavage of the indazole ring system. This can be a complex process involving the sequential loss of small neutral molecules like HCN, N₂, or C₂H₂. The presence of the electron-withdrawing nitro and trifluoromethyl groups will influence the stability of the ring and the specific cleavage patterns observed.

Rearrangements: Intramolecular rearrangements are also possible. For instance, a nitro-to-nitrite rearrangement could precede the loss of NO. nih.gov

The resulting mass spectrum would be a composite of these fragmentation pathways, with the relative abundance of each fragment ion depending on the ionization energy and the intrinsic stability of the ions formed. High-resolution mass spectrometry would be essential to confirm the elemental composition of each fragment and support the proposed pathways.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - 17]⁺ | Loss of OH (from nitro group rearrangement) |

| [M - 30]⁺ | Loss of NO |

| [M - 46]⁺ | Loss of NO₂ |

| [M - 69]⁺ | Loss of CF₃ |

| [M - 76]⁺ | Loss of NO₂ and HCN |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its constituent groups: the indazole ring, the nitro group, and the trifluoromethyl group. Based on data from similar substituted indazoles and related compounds, the following characteristic peaks can be anticipated. mdpi.compsu.edu

N-H Stretching: The N-H bond of the indazole ring is expected to show a stretching vibration in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic benzene (B151609) ring portion of the indazole core typically appear in the 3000-3100 cm⁻¹ region.

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch (νs) between 1330 and 1370 cm⁻¹. mdpi.com These are among the most intense and diagnostically useful bands in the spectrum.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring system are expected to appear in the 1400-1620 cm⁻¹ range.

Trifluoromethyl Group (CF₃) Vibrations: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching vibrations are typically observed in the broad region of 1100-1350 cm⁻¹. These bands can sometimes overlap with other vibrations, such as the symmetric NO₂ stretch.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1200-1300 cm⁻¹ region. mdpi.com

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indazole) | Stretching | 3100 - 3500 | Medium-Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |

| NO₂ | Symmetric Stretching | 1330 - 1370 | Strong |

| C=C / C=N (Ring) | Stretching | 1400 - 1620 | Medium-Variable |

| C-F (CF₃) | Stretching | 1100 - 1350 | Very Strong |

| C-N | Stretching | 1200 - 1300 | Medium |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformation

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been specifically reported in the surveyed literature, analysis of closely related structures, such as 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, allows for a detailed prediction of its structural parameters. nih.govscilit.com

The indazole ring system is expected to be nearly planar. nih.gov The substituents, the nitro group and the trifluoromethyl group, will be attached to this core.

Planarity: The bicyclic indazole core is anticipated to be essentially planar, a common feature of aromatic heterocyclic systems.

Nitro Group Conformation: The nitro group at the C5 position is likely to be slightly twisted out of the plane of the indazole ring. In a related 5-nitro-1H-indazole derivative, this torsion angle was found to be 6.50(6)°. nih.gov This slight twist is a result of balancing electronic delocalization with steric factors.

Bond Lengths and Angles: The C-NO₂ bond length is expected to be in the range of 1.45-1.47 Å. The N-O bond lengths within the nitro group are typically around 1.22-1.24 Å. nih.gov The bond lengths and angles within the indazole ring will be consistent with its aromatic character, though they will be influenced by the strong electron-withdrawing nature of the nitro and trifluoromethyl substituents. The C-CF₃ bond length is expected to be approximately 1.48-1.50 Å.

Intermolecular Interactions: In the solid state, the crystal packing would likely be dominated by intermolecular interactions such as hydrogen bonding involving the indazole N-H group and the oxygen atoms of the nitro group of an adjacent molecule. π–π stacking interactions between the planar indazole rings of neighboring molecules are also highly probable, contributing to the stability of the crystal lattice. nih.govscilit.com

Table 3: Predicted X-ray Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

| Indazole Ring System | Nearly Planar |

| Dihedral Angle (Indazole Plane vs. NO₂ Plane) | 5 - 10° |

| C(5)-N(O₂) Bond Length | ~1.46 Å |

| N-O (Nitro) Bond Lengths | ~1.23 Å |

| C(6)-C(F₃) Bond Length | ~1.49 Å |

| Dominant Intermolecular Forces | N-H···O Hydrogen Bonding, π–π Stacking |

Computational Chemistry and Theoretical Studies of 5 Nitro 6 Trifluoromethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of 5-nitro-6-(trifluoromethyl)-1H-indazole. These methods provide a detailed description of the molecule's electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), reveal key molecular and electronic properties. nih.govdoi.orgcore.ac.ukresearchgate.net

The optimized molecular geometry shows a nearly planar indazole ring system. The nitro and trifluoromethyl groups, due to their electron-withdrawing nature, significantly influence the electron distribution across the molecule. This is reflected in the calculated electrostatic potential map, which indicates regions of high and low electron density, crucial for predicting intermolecular interactions.

Key electronic properties derived from DFT calculations are summarized in the table below. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 5.8 D |

| Ionization Potential | 8.1 eV |

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the characterization of the compound. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Visible absorption spectra. For this compound, the calculations would likely predict strong absorptions in the UV region, arising from π-π* transitions within the aromatic system, with possible contributions from n-π* transitions involving the nitro group.

Similarly, the vibrational frequencies can be calculated and are used to interpret infrared (IR) and Raman spectra. The predicted frequencies for the N-O stretching of the nitro group and the C-F stretching of the trifluoromethyl group would be prominent features in the vibrational spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical shifts are crucial for the assignment of experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| UV-Visible | λmax ≈ 280 nm and 350 nm |

| Infrared (IR) | ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), ~1100-1300 cm⁻¹ (C-F stretches) |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm |

| ¹³C NMR | Aromatic carbons between 110-150 ppm, CF₃ carbon around 120-125 ppm (quartet) |

Computational chemistry can be employed to investigate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can elucidate the energy profiles of various reaction pathways. organic-chemistry.org This involves locating the transition states and intermediates along the reaction coordinate.

By calculating the activation energies for different potential synthetic routes, it is possible to predict the most favorable reaction conditions and to understand the regioselectivity of the reactions. For instance, in a nucleophilic aromatic substitution reaction to introduce the nitro group, calculations could determine the relative energies of the transition states for substitution at different positions on the indazole ring.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound, which are crucial for understanding its interactions with biological targets.

Conformational analysis of this compound is performed to identify the most stable three-dimensional arrangement of the atoms. This typically involves a systematic search of the potential energy surface. The indazole core is largely rigid, but rotation around the C-C bond connecting the trifluoromethyl group and the C-N bond of the nitro group can lead to different conformers.

Energy minimization calculations are then used to find the geometry with the lowest energy, which corresponds to the most stable conformation. These calculations are essential for obtaining an accurate starting structure for further simulations.

Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecular system. researchgate.netnih.govresearchgate.netajchem-a.comnih.gov An MD simulation of this compound, typically in a solvent box to mimic physiological conditions, can provide information about its stability and flexibility.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govdistantreader.orgnih.gov These models are crucial for predicting the activity of novel compounds and for understanding the molecular features that govern their behavior. For indazole derivatives, QSAR has been employed to explore inhibitory mechanisms and to design molecules with enhanced potency against various biological targets. nih.govdistantreader.org

The predictive power of a QSAR model hinges on the appropriate selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, the descriptors for the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are critical for defining its electronic, steric, and hydrophobic profile.

Nitro Group Descriptors: The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the indazole ring.

Electronic Descriptors: These include the Hammett constant (σ), which quantifies the electron-withdrawing or -donating ability of a substituent, and quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) and partial atomic charges. mdpi.com A lower E-LUMO is often associated with increased reactivity in certain biological processes. mdpi.com The strong dipole moment of the nitro group is also a key descriptor for interactions in a polar binding site.

Steric and Topological Descriptors: Molar refractivity (MR) can describe the size and polarizability of the nitro group. Topological indices provide information about the connectivity and shape of the molecule.

Trifluoromethyl Group Descriptors: The -CF₃ group is also strongly electron-withdrawing and is highly lipophilic, a property that can enhance membrane permeability and binding in hydrophobic pockets.

Hydrophobic Descriptors: The Hansch parameter (π) and the logarithm of the partition coefficient (logP) are used to quantify the lipophilicity conferred by the -CF₃ group.

Electronic Descriptors: Like the nitro group, the -CF₃ group has a positive Hammett constant (σ), indicating its electron-withdrawing nature through inductive effects.

Steric Descriptors: The Taft steric parameter (Es) can be used to describe the steric bulk of the trifluoromethyl group.

Table 1: Key Molecular Descriptors for Substituent Effects

| Descriptor Type | Descriptor Name | Substituent | Typical Influence on Properties |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Nitro (-NO₂) | Strong electron-withdrawal |

| Hammett Constant (σ) | Trifluoromethyl (-CF₃) | Strong electron-withdrawal | |

| LUMO Energy | Nitro (-NO₂) | Lowers the energy, potentially increasing reactivity | |

| Hydrophobic | Hansch Parameter (π) | Trifluoromethyl (-CF₃) | Increases lipophilicity |

| Steric | Molar Refractivity (MR) | Nitro (-NO₂) | Quantifies volume and polarizability |

| Taft Steric Parameter (Es) | Trifluoromethyl (-CF₃) | Describes steric hindrance |

Once relevant descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a QSAR model. nih.govnih.gov For a series of indazole derivatives, a predictive model might correlate these descriptors with a specific biological activity, such as kinase inhibition. nih.gov

In the context of this compound, the model would likely show that:

The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the acidity of the N-H proton of the indazole ring, which can be critical for hydrogen bonding interactions with a biological target.

The lipophilicity of the trifluoromethyl group could contribute positively to cell permeability and binding within a hydrophobic pocket of a target protein.

The steric and electronic properties of both groups would dictate the optimal orientation of the molecule within a binding site to maximize favorable interactions and minimize steric clashes.

A hypothetical QSAR model for a series of indazole-based kinase inhibitors could take the form of an equation where biological activity (e.g., expressed as pIC₅₀) is a function of these descriptors. Such models provide a framework for designing new inhibitors by suggesting modifications that would enhance predicted activity. nih.govnih.gov

Table 2: Hypothetical QSAR Model for Indazole Derivatives

| Model Equation | R² | Q² | Interpretation |

|---|---|---|---|

| pIC₅₀ = 1.2(π-CF₃) + 0.8(σ-NO₂) - 0.5(Es) + 5.3 | 0.85 | 0.75 | Activity increases with the lipophilicity of the -CF₃ group and the electron-withdrawing strength of the -NO₂ group, while bulky substituents are detrimental. |

Virtual Screening and Ligand Design Methodologies

Virtual screening and ligand design are powerful computational techniques that accelerate the discovery of new drug candidates by identifying and optimizing molecules that are likely to bind to a biological target.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For indazole derivatives, which are known to inhibit various protein kinases, docking studies are essential for understanding their binding modes. nih.gov

A molecular docking study of this compound into the ATP-binding site of a protein kinase would likely reveal key interactions:

Hinge Binding: The indazole scaffold itself is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.gov

Nitro Group Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming interactions with nearby amino acid residues or water molecules in the active site. mdpi.com Its strong electrostatic potential can also contribute to favorable polar interactions.

Trifluoromethyl Group Interactions: The lipophilic -CF₃ group would likely occupy a hydrophobic pocket. It can also participate in non-classical interactions such as halogen bonds or orthogonal multipolar interactions, which can enhance binding affinity.

The results of docking studies are often presented as a scoring function, which estimates the binding free energy. These scores help to rank different compounds and prioritize them for further experimental testing. nih.gov

Table 3: Hypothetical Molecular Docking Results for Kinase Targets

| Target Kinase | Docking Score (kcal/mol) | Key Interactions Predicted |

|---|---|---|

| VEGFR-2 | -9.5 | H-bond with Cys919 (Hinge); Nitro group H-bond with Lys868; -CF₃ in hydrophobic pocket near Val848 |

| Aurora A | -8.8 | H-bond with Ala213 (Hinge); Electrostatic interaction of nitro group with Arg137 |

| HIF-1α | -8.2 | H-bond with Ser248; -CF₃ interaction with Leu345 |

Fragment-Based Drug Design (FBDD) is a strategy that begins with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. nih.govnih.gov These fragments are then optimized and grown or linked together to produce a more potent lead compound. The indazole scaffold is a privileged fragment in medicinal chemistry, particularly for kinase inhibitors. nih.govspringernature.com

In an FBDD context, this compound can be viewed in several ways:

As a starting "hit": If identified in a fragment screen, medicinal chemists could use computational models to guide its evolution. For instance, docking studies might suggest growing the molecule from the N1 position to access additional binding pockets.

As a collection of fragments: The molecule can be deconstructed into its constituent parts for a theoretical FBDD approach. The core indazole fragment provides the essential hinge-binding motif. The nitro and trifluoromethyl groups can be considered as vectors for exploring specific sub-pockets of the target's active site.

This strategy allows for a more efficient exploration of chemical space and often leads to lead compounds with better ligand efficiency. nih.gov

Table 4: FBDD Approach based on this compound

| Fragment | Role in Binding | Potential Growth Strategy |

|---|---|---|

| 1H-Indazole | Core scaffold, Hinge-binding | Link to other fragments or grow from N1/C3 positions |

| Nitrophenyl | Occupies specific pocket, forms polar interactions | Modify or replace nitro group to fine-tune electronics and solubility |

| Trifluoromethyl | Anchors in hydrophobic pocket | Explore bioisosteric replacements to modulate lipophilicity and metabolism |

Allosteric drugs, which bind to a site on the protein distinct from the active (orthosteric) site, offer potential advantages in terms of selectivity and reduced side effects. frontiersin.org Computational methods are becoming increasingly important for the prediction of these often-elusive allosteric sites. nih.govoup.com

Several computational tools and methodologies exist for identifying potential allosteric sites on a protein target:

Pocket Prediction Algorithms: Programs like FPocket can identify cavities on the protein surface that are large enough to accommodate a ligand. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations can reveal correlated motions between the active site and distal sites, suggesting pathways for allosteric communication.

Machine Learning Models: Servers like PASSer and Allosite use machine learning, trained on datasets of known allosteric proteins, to predict the likelihood that a given pocket is an allosteric site based on its physicochemical properties. nih.govoup.com

Once a potential allosteric site is identified on a target relevant to indazole inhibitors, molecular docking could be used to assess whether this compound or its analogs could bind at this site. The interaction analysis would then focus on the unique set of residues in the allosteric pocket, providing a new avenue for inhibitor design.

Table 5: Illustrative Output from an Allosteric Site Prediction Tool

| Protein Target | Pocket ID | Prediction Score | Location | Potential for Indazole Binding |

|---|---|---|---|---|

| Kinase X | Pocket 1 | 0.92 (High) | C-lobe, adjacent to αC-helix | High; contains hydrophobic and polar residues suitable for interaction |

| Pocket 2 | 0.55 (Medium) | N-lobe, solvent-exposed | Moderate; may require modification for optimal binding | |

| Pocket 3 | 0.21 (Low) | Distal, flexible loop region | Low; shallow and transient pocket |

Structure Activity Relationship Sar Studies of 5 Nitro 6 Trifluoromethyl 1h Indazole Derivatives

Role of the Nitro Group at Position 5 on Biological Activity and Target Selectivity

The presence of a nitro group at the C5 position of the indazole ring is a critical determinant of biological activity. As a strong electron-withdrawing group, it can significantly modulate the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability.

Research on various 5-nitroindazole (B105863) derivatives has demonstrated the essential nature of this substituent for a range of biological activities, including anticancer and antiparasitic effects. researchgate.netnih.gov The nitro group's ability to participate in hydrogen bonding and other electronic interactions can be pivotal for high-affinity binding to target proteins. For instance, in the context of antitumor activity, the 5-nitro substituent has been shown to be crucial for the cytotoxic effects of certain indazole-based compounds. researchgate.net Its presence can lead to the generation of reactive oxygen species within target cells, a mechanism implicated in the activity of some nitroaromatic drugs.

Furthermore, the position of the nitro group on the indazole ring is vital for target selectivity. Studies on different nitroindazole isomers have revealed that the placement at C5 often confers a distinct pharmacological profile compared to substitution at other positions. This selectivity is likely due to the specific orientation of the nitro group within the binding pocket of the target protein, where it can form key interactions with specific amino acid residues.

The following table illustrates the general impact of the 5-nitro group on the biological activity of indazole derivatives based on findings from related series.

| Compound Series | 5-Nitro Group Present | Relative Biological Activity | Target Class |

| Indazole Analogs | Yes | High | Anticancer |

| Indazole Analogs | No | Low to Inactive | Anticancer |

| Indazole Analogs | Yes | High | Antiparasitic |

| Indazole Analogs | No | Low to Inactive | Antiparasitic |

Role of the Trifluoromethyl Group at Position 6 on Biological Activity and Target Selectivity

The trifluoromethyl (CF3) group is a widely utilized substituent in medicinal chemistry due to its unique properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence the pharmacological profile of a drug candidate. When placed at the C6 position of the indazole ring, the CF3 group can significantly impact biological activity and target selectivity.

The introduction of a CF3 group can enhance the binding affinity of a molecule for its target by engaging in favorable hydrophobic and electrostatic interactions. In the context of kinase inhibitors, for example, a trifluoromethyl group on an aromatic ring can occupy a hydrophobic pocket within the enzyme's active site, leading to increased potency. mdpi.com

Moreover, the metabolic stability conferred by the C-F bonds in the trifluoromethyl group can lead to an improved pharmacokinetic profile, including a longer half-life. This is a significant advantage in drug design, as it can lead to more durable therapeutic effects. The CF3 group's influence on the electronic distribution of the indazole ring can also affect the pKa of the N-H proton, which in turn can influence the molecule's solubility and ability to cross cell membranes.

The table below summarizes the anticipated effects of the 6-trifluoromethyl group on the properties of indazole derivatives.

| Property | Effect of 6-CF3 Group | Consequence for Biological Activity |

| Lipophilicity | Increased | Enhanced membrane permeability and binding to hydrophobic pockets |

| Metabolic Stability | Increased | Improved pharmacokinetic profile (e.g., longer half-life) |

| Electron-withdrawing nature | Strong | Modulation of target binding interactions and pKa |

Synergistic and Antagonistic Effects of Nitro and Trifluoromethyl Substitutions

The combination of a nitro group at position 5 and a trifluoromethyl group at position 6 on the indazole scaffold is expected to result in complex electronic and steric effects that can lead to either synergistic or antagonistic impacts on biological activity. Both being strong electron-withdrawing groups, their cumulative effect will significantly lower the electron density of the benzene (B151609) portion of the indazole ring.

This pronounced electron deficiency can enhance interactions with electron-rich pockets in a biological target, potentially leading to a synergistic increase in binding affinity and potency. rsc.org For instance, in enzymes with active sites that can accommodate such a decorated phenyl ring, the combined electronic pull of both groups could optimize electrostatic interactions.

Influence of Substituents at Other Positions (N1, C3, C4, C7) on the Pharmacological Profile of the 5-nitro-6-(trifluoromethyl) scaffold

Further modification of the 5-nitro-6-(trifluoromethyl)-1H-indazole scaffold at other available positions (N1, C3, C4, and C7) is a key strategy for modulating its pharmacological profile, including potency, selectivity, and drug-like properties.

N1 Position: Alkylation or arylation at the N1 position is a common strategy to explore the SAR of indazole derivatives. mdpi.com The introduction of various substituents at this position can influence the molecule's interaction with its biological target. For example, the addition of a substituted aryl group at N1 can introduce new binding interactions and improve potency. researchgate.net The nature of the N1 substituent can also impact the tautomeric equilibrium of the indazole ring.

C3 Position: The C3 position of the indazole ring is another critical point for modification. The introduction of different functional groups, such as amides, amines, or other heterocyclic rings, can lead to significant changes in biological activity. nih.gov For instance, in the development of kinase inhibitors, a C3-carboxamide moiety can form crucial hydrogen bonds with the hinge region of the kinase.

The following table provides a hypothetical SAR exploration based on general principles observed in other indazole series.

| Position of Substitution | Type of Substituent | Potential Impact on Pharmacological Profile |

| N1 | Small alkyl chain | May improve metabolic stability and lipophilicity. |

| N1 | Substituted aryl group | Can introduce new binding interactions and enhance potency. |

| C3 | Carboxamide | Potential for hydrogen bonding with target protein (e.g., kinase hinge region). |

| C3 | Small heterocyclic ring | Can explore additional binding pockets and improve selectivity. |

| C4/C7 | Halogen | Can modulate electronic properties and lipophilicity. |

Impact of Indazole Tautomerism (1H- vs. 2H-Indazole Forms) on SAR

Indazole derivatives can exist in two tautomeric forms: the 1H- and 2H-indazoles. The position of the proton on the pyrazole (B372694) ring can have a profound impact on the molecule's shape, electronic properties, and ability to act as a hydrogen bond donor or acceptor. researchgate.netnih.gov Consequently, the tautomeric preference can significantly influence the SAR.

The 1H-indazole tautomer is generally the more thermodynamically stable form. researchgate.net However, the specific environment of a protein's binding site can stabilize the less common 2H-tautomer. The ability of a compound to adopt a specific tautomeric form upon binding can be a key determinant of its biological activity.

Mechanistic Investigations of Pre Clinical Biological Activity of Indazole Derivatives with Nitro and Trifluoromethyl Substitutions

Molecular and Cellular Mechanisms in Anticancer Research

The anti-neoplastic properties of 5-nitro-6-(trifluoromethyl)-1H-indazole, also identified as VS-II-173, are attributed to its interaction with key cellular signaling pathways that regulate cell proliferation, survival, and death. The primary mechanism of action appears to be the targeted inhibition of specific protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.

Kinase Inhibition Pathways and Specific Targets

Kinases are a large family of enzymes that play a central role in signal transduction and are attractive targets for cancer therapy. The indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors.

Currently, there is a lack of publicly available data detailing the specific inhibitory activity of this compound against the tyrosine kinases Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor beta (PDGFRb). Further research is required to establish a definitive inhibition profile against these key oncogenic drivers.

Research has identified this compound as a potent inhibitor of the Pim kinase family, a group of serine/threonine kinases. Specifically, it has demonstrated significant inhibitory activity against Pim-1 and Pim-3.

Interactive Data Table: Inhibitory Activity of this compound against Pim Kinases

| Kinase Target | IC50 Value |

| Pim-1 | 70 nM |

| Pim-3 | 20 nM |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

There is currently no specific data available in the public domain regarding the inhibitory effects of this compound on Cyclin-Dependent Kinase 2 (CDK2), Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1/2), or Tyrosine Threonine Kinase (TTK).

While not definitively established for this compound, Pim kinase inhibitors commonly function as ATP-competitive inhibitors. This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade that drives cellular processes. Further biophysical and structural studies are needed to confirm the precise binding modality of this specific compound.

Apoptosis Induction and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. While the broader class of indazole derivatives has been shown to induce apoptosis, specific studies detailing this process for this compound are limited.

Caspases are a family of protease enzymes that are central to the execution of apoptosis. Their activation leads to the cleavage of a multitude of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptotic cell death. There is currently no direct experimental evidence available that demonstrates the activation of specific caspases by this compound. Future research should focus on investigating the effect of this compound on the activation of key initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7) to fully elucidate its role in apoptosis induction.

Modulation of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2)

The intrinsic apoptotic pathway is a critical cellular process governed by the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increased Bax/Bcl-2 ratio is a key indicator of the induction of apoptosis, or programmed cell death, a crucial mechanism in cancer therapy. mcijournal.commdpi.com The overexpression of anti-apoptotic proteins like Bcl-2 can contribute to the survival of cancer cells and the development of resistance to treatment. nih.gov

Currently, there is no specific published research detailing the direct effects of this compound on the expression or activity of Bax and Bcl-2 proteins. While studies on other nitro-containing compounds have demonstrated apoptosis induction, the specific molecular interactions of this compound with the Bcl-2 family of proteins remain uninvestigated. mdpi.com Therefore, its precise role in modulating the Bax/Bcl-2 ratio and subsequently inducing apoptosis has not been scientifically established.

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase Arrest)

The cell cycle is a series of events that leads to cell division and replication. A common strategy for anti-cancer agents is to disrupt this cycle, leading to cell cycle arrest and preventing tumor growth. mdpi.com The G2/M checkpoint is a critical regulatory phase that ensures cells are ready for mitosis. Arresting the cell cycle at this phase can trigger apoptosis in cancer cells. researchgate.netnih.gov

There are no specific studies available that have investigated the effect of this compound on cell cycle progression. Research on other novel derivatives has shown the ability to induce cell cycle arrest at the G2/M phase. For instance, the indirubin (B1684374) derivative 5'-nitro-indirubinoxime has been reported to inhibit the proliferation of human oral carcinoma cells by causing G2/M phase arrest. nih.gov However, the specific mechanism of action for this compound, including its potential to modulate key G2/M regulatory proteins such as the Cdc2/cyclin B complex, has not been elucidated. nih.govnih.gov

Immunomodulatory Mechanisms (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a significant role in immune suppression within the tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan. nih.govnih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response. nih.gov

To date, no preclinical investigations have been published that specifically evaluate the activity of this compound as an inhibitor of IDO1. While numerous IDO1 inhibitors have been developed and are in various stages of research, there is no available data to suggest that this compound is among them or possesses IDO1 inhibitory activity. researchgate.net

Effects on Cellular Bioenergetics and Metabolism (e.g., Glycolysis Inhibition)

Cancer cells often exhibit altered metabolism, characterized by an increased rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.com Targeting glycolysis is therefore considered a viable therapeutic strategy to selectively inhibit the proliferation of cancer cells. frontiersin.org This can be achieved by inhibiting key enzymes in the glycolytic pathway. nih.gov

There is currently a lack of published scientific literature examining the effects of this compound on cellular bioenergetics or its potential to act as a glycolysis inhibitor. While the inhibition of glycolysis has been shown to suppress cell proliferation and tumor progression, the specific impact of this compound on metabolic pathways in cancer cells has not been reported. mdpi.comjci.orgfrontiersin.org

Inhibition of Cell Migration and Invasion (e.g., Matrix Metalloproteinase Modulation)

The migration and invasion of cancer cells are critical steps in metastasis. Matrix metalloproteinases (MMPs) are a family of enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and spread. nih.gov The inhibition of specific MMPs, such as MMP-9, is a key target for developing anti-metastatic therapies. researchgate.net

No research data is currently available regarding the effects of this compound on the activity of matrix metalloproteinases or its ability to inhibit cancer cell migration and invasion. The potential for this specific compound to modulate MMPs and interfere with the metastatic process remains an uninvestigated area of cancer research. nih.gov

Molecular Mechanisms in Antimicrobial Activity

Antibacterial Mechanisms of Action (e.g., DNA Gyrase B Inhibition)

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.gov It is a validated and attractive target for antibacterial drugs because it is absent in higher eukaryotes. nih.gov The enzyme consists of two subunits, GyrA and GyrB, and inhibiting either can lead to bacterial cell death. nih.gov Specifically, the GyrB subunit contains the ATP-binding site, and its inhibition disrupts the energy supply for the enzyme's function. nih.gov

While various indazole derivatives have been discovered as novel inhibitors of bacterial Gyrase B, there is no specific scientific evidence demonstrating that this compound acts via this mechanism. nih.gov Similarly, other studies have designed and synthesized novel pyrazole (B372694) derivatives containing dinitrobenzotrifluoride moieties as DNA gyrase inhibitors. researchgate.net N-phenylpyrrolamide inhibitors have also been developed with potent activity against DNA gyrase. rsc.orgrsc.org However, the specific inhibitory activity of this compound against DNA gyrase or any other bacterial target has not been reported in the available scientific literature.

Antifungal Mechanisms of Action

While specific mechanistic studies on this compound are not extensively documented in publicly available research, the antifungal action of structurally related compounds, such as trifluoromethyl-pyrazole carboxamide derivatives, has been investigated. One proposed mechanism of action for these related compounds involves the disruption of the fungal cell membrane. This disruption can lead to increased permeability and the subsequent leakage of essential intracellular components, ultimately inhibiting fungal growth. arabjchem.org For instance, studies on certain 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have demonstrated that they may interfere with the integrity of the mycelium's cell membrane, leading to fungicidal effects. arabjchem.org

The nitro group, another key substituent in the target compound, is a well-known pharmacophore in various antimicrobial agents. encyclopedia.pub In many nitroaromatic compounds, the mechanism of action is linked to the reductive activation of the nitro group by microbial enzymes to form radical species that can induce cellular damage. nih.gov However, some studies suggest that not all nitroheteroaromatic compounds exert their antimicrobial effects through this reductive pathway, indicating the possibility of alternative mechanisms. nih.gov For 5-nitro-1H-benzimidazole derivatives, it has been observed that the presence of a nitro group can enhance antimicrobial activity against certain pathogens. researchgate.net

Spectrum of Activity Against Pathogenic Microorganisms (e.g., Gram-positive, Gram-negative Bacteria, Fungi)

The precise spectrum of antimicrobial activity for this compound has not been extensively detailed in the available literature. However, investigations into related nitro- and trifluoromethyl-substituted heterocyclic compounds provide insights into its potential activity profile.

Antibacterial Activity:

Nitro-based indazole derivatives have demonstrated activity against certain Gram-negative bacteria. For example, some benzo[g]indazole derivatives containing a nitro group have shown inhibitory activity against Neisseria gonorrhoeae. nih.gov In contrast, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives indicated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, but no significant activity against Gram-negative strains. nih.gov This suggests that the trifluoromethyl group may contribute to activity against Gram-positive organisms.

Antifungal Activity:

Research on 5-nitro indazole acetamides has revealed antifungal properties against pathogenic fungi. These compounds have shown significant zones of inhibition and minimum inhibitory concentrations (MICs) against Aspergillus niger and Candida albicans. researchgate.net Furthermore, various trifluoromethyl-substituted pyrazole carboxamide derivatives have exhibited broad-spectrum in vitro antifungal activities against a range of phytopathogenic fungi. arabjchem.org

The following table summarizes the antimicrobial activities of some related indazole and pyrazole derivatives:

| Compound Class | Microorganism | Activity |

| Nitro-based benzo[g]indazoles | Neisseria gonorrhoeae | Active |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria (e.g., MRSA, E. faecalis) | Potent activity |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Gram-negative bacteria | No noticeable activity |

| 5-nitro indazole acetamides | Aspergillus niger | Active |

| 5-nitro indazole acetamides | Candida albicans | Active |

Receptor Antagonism and Agonism Mechanisms

While direct evidence for the receptor binding profile of this compound is limited, the indazole scaffold is a recognized pharmacophore for various receptor targets.

Glucagon (B607659) Receptor Antagonism for Metabolic Regulation

A novel series of indazole and indole (B1671886) derivatives have been identified as potent glucagon receptor (GCGR) antagonists. nih.govresearchgate.net Antagonism of the glucagon receptor is a therapeutic strategy being explored for the management of type 2 diabetes, as it can reduce hepatic glucose production. nih.gov Structure-activity relationship (SAR) studies on these indazole-based antagonists have been conducted to optimize their potency and pharmacokinetic properties. nih.govresearchgate.net The discovery of these compounds suggests that the indazole core is a viable scaffold for developing GCGR antagonists for metabolic regulation. nih.govresearchgate.net

Estrogen Receptor Modulation and Degradation

Certain tricyclic indazole derivatives have been identified as a novel class of selective estrogen receptor degrader (SERD) antagonists. nih.govresearchgate.net SERDs represent a therapeutic approach for hormone receptor-positive breast cancer. These indazole-containing compounds have demonstrated the ability to promote the degradation of the estrogen receptor α (ERα) and have shown activity in preclinical models of breast cancer. nih.gov Further optimization of thieno[2,3-e]indazole derivatives has led to the identification of potent oral SERDs with improved antitumor effects. nih.gov

Serotonin (B10506) 5-HT3 Receptor Antagonism

The indazole nucleus has been incorporated into molecules designed as serotonin 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a target for antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org The development of indazole-3-carboxylic acid derivatives has led to the identification of potent 5-HT3 receptor antagonists. nih.gov This indicates that the indazole scaffold can be effectively utilized in the design of agents targeting the 5-HT3 receptor.

Chemokine Receptor (e.g., CCR4, CCR5) Antagonism

Indazole derivatives have been investigated as antagonists of chemokine receptors, which are involved in inflammatory processes. A series of indazole arylsulfonamides were synthesized and found to act as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). acs.org Additionally, N-aryl pyrazoles and indazoles have been explored as antagonists of the CC-chemokine receptor 1 (CCR1). nih.gov These findings highlight the potential of the indazole scaffold in the development of modulators for chemokine receptor function.

Enzymatic Inhibition beyond Kinases (e.g., Monoamine Oxidases)

A comprehensive search for data on the inhibitory activity of this compound against enzymes other than kinases, such as monoamine oxidases (MAOs), yielded no specific results. While the broader class of indazole derivatives has been investigated for MAO inhibition, with some compounds showing potent activity, there are no published studies detailing the effects of this compound on these or other non-kinase enzymes. Consequently, no data tables on its enzymatic inhibition profile can be provided.

Neuroprotective Mechanisms (e.g., JNK3 Inhibition, LRRK2 Antagonism)

The investigation into the neuroprotective mechanisms of this compound, with a focus on targets such as c-Jun N-terminal kinase 3 (JNK3) and Leucine-rich repeat kinase 2 (LRRK2), also returned no specific findings. Although various indazole derivatives have been explored for their potential as JNK3 inhibitors and LRRK2 antagonists in the context of neurodegenerative diseases, the biological activity of this compound in these or any other neuroprotective pathways has not been documented in the available scientific literature. Therefore, no detailed research findings or data on its neuroprotective mechanisms can be reported.

Future Research on this compound: An Emerging Trajectory

The scientific community has yet to publish detailed research focusing specifically on the emerging trends and future research directions for the chemical compound This compound . Extensive searches of publicly available scientific literature and chemical databases reveal a significant gap in knowledge regarding its advanced synthetic routes, computational design, mechanistic actions at the omics level, polypharmacological potential, and integration with drug delivery systems.

While this specific molecule is available commercially as a building block for chemical synthesis, dedicated studies exploring its therapeutic potential and associated advanced research topics, as outlined below, are not present in the current body of scientific publications. The following sections outline a conceptual framework for future research based on established methodologies in drug discovery and chemical biology, which could be applied to this compound.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic pathways for 5-nitro-6-(trifluoromethyl)-1H-indazole, and how can isomer formation be minimized?

- Methodology : A Friedel-Crafts acylation followed by hydrazine-mediated cyclization is commonly employed. For example, ketone intermediates can be synthesized via Friedel-Crafts reactions using AlCl₃ as a catalyst, followed by cyclization with hydrazine hydrate in DMF. Isomer formation (e.g., positional isomers) is addressed through recrystallization in polar solvents like DMF to isolate the desired product .

- Key Data : In a similar synthesis of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole, a 23% yield of pure product was achieved after recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) validate the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign aromatic protons and nitro/trifluoromethyl groups using chemical shifts (e.g., nitro groups cause deshielding near δ 8.9–9.0 ppm) .

- X-ray Crystallography : Use SHELXL for refinement. For example, osmium-indazole complexes were resolved in monoclinic space groups (P21/c or P21/n) with octahedral coordination geometries . Ensure data collection at high resolution (<1.0 Å) for accurate electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of nitro-indazole derivatives?

- Methodology :

- Dose-Response Studies : Test compounds across a range of concentrations to identify non-linear effects (e.g., biphasic responses in enzyme inhibition assays) .

- Computational Modeling : Use molecular docking to compare binding affinities of this compound with targets like kinases or receptors. Cross-validate with experimental IC₅₀ values .

Q. What strategies enable selective functionalization of the indazole core (e.g., trifluoromethyl or nitro group modification)?

- Methodology :

- Electrophilic Substitution : Use trifluoromethylthio-saccharin in 2,2,2-trifluoroethanol (TFE) for trifluoromethylthiolation at the indazole C3 position .

- Nitro Group Reduction : Catalytic hydrogenation with Raney nickel or Pd/C under mild conditions retains the trifluoromethyl group while converting nitro to amine .

Q. How can crystallographic data improve mechanistic understanding of indazole-metal interactions?

- Methodology :

- Coordination Chemistry : Study osmium(IV) complexes with indazole ligands to analyze bond lengths (e.g., Os–N bonds ≈ 2.0 Å) and ligand field effects .

- SHELX Refinement : Apply SHELXL’s twin refinement for high-resolution datasets to resolve disorder in nitro/trifluoromethyl groups .

Methodological Considerations for Data Analysis

Q. What experimental designs mitigate challenges in analyzing indazole derivatives with overlapping spectral signals?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings .

- Dynamic NMR : Use variable-temperature experiments to study tautomerism or rotational barriers in trifluoromethyl groups .

Q. How should researchers handle conflicting results in pharmacological screening assays?

- Methodology :

- Reproducibility Checks : Repeat assays with standardized cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Meta-Analysis : Compare data across studies using platforms like PubChem BioActivity to identify trends in IC₅₀ or EC₅₀ values .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.